2-Hydroxyethyl formate

Catalog No.
S595607
CAS No.
628-35-3
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl formate

CAS Number

628-35-3

Product Name

2-Hydroxyethyl formate

IUPAC Name

2-hydroxyethyl formate

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2

InChI Key

UKQJDWBNQNAJHB-UHFFFAOYSA-N

SMILES

C(COC=O)O

Synonyms

1,2-ethanediol monoformate, ethylene glycol monoformate

Canonical SMILES

C(COC=O)O

Here's what we know:

Potential as a Precursor:

HEF can act as a precursor to other valuable chemicals. For instance, studies have explored its use in the synthesis of ethylene carbonate, a potential fuel additive and electrolyte component in lithium-ion batteries []. However, other precursors, like dimethyl carbonate, are generally preferred due to their higher efficiency and established production methods.

Role in Chemical Reactions:

HEF can participate in various chemical reactions. Research has investigated its application in:

  • Esterification reactions: HEF can react with alcohols to form esters, potentially useful in various applications like solvent production or fragrance development [].
  • Formylation reactions: HEF could potentially serve as a formylating agent, introducing a formyl group (HCO) into other molecules. However, further research is needed to explore its effectiveness compared to existing methods.

2-Hydroxyethyl formate is an organic compound with the molecular formula C3H6O3. It is classified as an ester, specifically the ester of formic acid and 2-hydroxyethyl alcohol. The compound appears as a colorless liquid with a pleasant odor and has a boiling point of approximately 144 °C. Its structure features a hydroxyl group (-OH) attached to a carbon atom adjacent to the ester functional group, which contributes to its unique chemical properties and reactivity .

Due to its functional groups. Notably, it can undergo hydrolysis, leading to the formation of ethylene glycol and formic acid. This reaction is significant in metabolic processes and environmental degradation . Additionally, it can react with nucleophiles, making it a versatile intermediate in organic synthesis. The compound's ability to engage in acid-base reactions is also noteworthy, as it can form salts with bases .

The biological activity of 2-hydroxyethyl formate has been explored in various studies. It exhibits low toxicity and is biodegradable, making it an environmentally friendly alternative in chemical processes. Its metabolites, such as ethylene glycol, are known for their roles in biological systems, including their use as solvents and antifreeze agents. Furthermore, some studies suggest that 2-hydroxyethyl formate may have potential applications in pharmaceuticals due to its reactivity with biological molecules .

2-Hydroxyethyl formate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of 2-hydroxyethyl alcohol with formic acid. This process typically requires an acid catalyst to facilitate the esterification reaction .
  • Acid-Base Reaction: Another approach involves the reaction of ethanolamine with formic acid, resulting in the formation of the corresponding formate salt .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance the efficiency and yield of the synthesis process while minimizing environmental impact .

Due to its unique properties, 2-hydroxyethyl formate finds applications across various fields:

  • Solvent: It serves as a solvent in organic reactions due to its ability to dissolve various compounds.
  • Intermediate: The compound acts as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
  • Environmental

Interaction studies involving 2-hydroxyethyl formate focus on its reactivity with other compounds and its metabolic pathways. Research indicates that it can interact with various functional groups, allowing for diverse chemical transformations. Additionally, studies on its hydrolysis reveal insights into its behavior in biological systems and environmental contexts .

Several compounds exhibit structural or functional similarities to 2-hydroxyethyl formate. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
Ethylene glycolC2H6O2; diol with two hydroxyl groupsWidely used as antifreeze; less reactive than 2-hydroxyethyl formate
Methyl formateC3H6O2; ester of methanol and formic acidMore volatile; used as a solvent
Propylene glycolC3H8O2; diol similar to ethylene glycolNon-toxic; commonly used in food and cosmetics
2-Hydroxypropyl formateC4H8O3; an ester similar to 2-hydroxyethyl formateExhibits different solubility properties

The uniqueness of 2-hydroxyethyl formate lies in its specific hydroxyl group positioning adjacent to the ester functionality, which influences its reactivity and applications compared to other similar compounds. Its combination of low toxicity, biodegradability, and versatility makes it particularly valuable in both industrial and research settings .

Physical Description

Liquid

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 27 of 79 companies with hazard statement code(s):;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

628-35-3

Wikipedia

1,2-Ethanediol, 1-formate

General Manufacturing Information

Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
1,2-Ethanediol, 1-formate: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types